2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Overview
Description
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is an intriguing synthetic organic compound with a complex structure. It features multiple functional groups that contribute to its reactivity and potential applications in scientific research. The compound combines elements of benzamide, pyrazolo, and triazine systems, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step reactions starting from simpler precursors. A possible route might involve:
Formation of the Pyrazolo Compound: : Starting with 3-phenylpyrazole, this can undergo further modification to introduce the necessary methyl and oxo groups.
Cyclization with Pyrido Compound: : The modified pyrazole can then be reacted with a pyrido compound under cyclization conditions to form the pyrazolo[5,1-c]pyrido system.
Formation of the Triazine Ring: : Incorporation of the triazine ring is achieved through reactions involving nitrile intermediates and appropriate cyclization agents.
Benzamide Formation: : The final step involves the formation of the benzamide linkage, introducing the 2-methylbenzamide moiety under amide-bond-forming conditions.
Industrial Production Methods
On an industrial scale, production might involve optimization of each step to ensure high yield and purity. Key factors include the choice of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound might undergo oxidation at the methyl groups or other reactive sites, leading to the formation of corresponding ketones or acids.
Reduction: : Reduction reactions could target the oxo group or the benzamide moiety, potentially yielding alcohols or amines.
Substitution: : Electrophilic substitution reactions might occur at the aromatic rings or the nitrogen atoms within the heterocyclic structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: : Use of halogenating agents or nucleophiles like Grignard reagents under controlled temperature and pH.
Major Products
Oxidation Products: : Ketones, acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, substituted pyrazoles, and triazines.
Scientific Research Applications
In Chemistry
The compound is used in organic synthesis as an intermediate for the development of more complex molecules, owing to its multi-functional nature.
In Biology and Medicine
Potential applications include pharmaceutical research where the compound might act as a precursor to bioactive molecules. Its structural features are reminiscent of certain drug scaffolds.
In Industry
Used in material science for the development of advanced materials due to its unique structural properties. It might also find applications in agricultural chemistry as a potential pesticide or herbicide intermediate.
Mechanism of Action
The mechanism of action of this compound depends largely on its target applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The exact molecular targets would vary, but could include protein kinases, DNA/RNA polymerases, or metabolic enzymes. Pathways affected might include cell signaling cascades or metabolic pathways.
Comparison with Similar Compounds
Compared to other compounds in the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine family, this compound is unique due to its specific substitutions which might confer different chemical reactivity or biological activity.
Similar Compounds
2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine: : Lacks the benzamide moiety but has similar core structure.
N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide: : Similar structure but different substitution pattern.
Through these detailed comparisons and analysis, one can appreciate the distinct characteristics and potential of 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide.
Properties
IUPAC Name |
2-methyl-N-(4-methyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-14-8-6-7-11-17(14)22(30)27-28-13-12-18-20(23(28)31)24-25-21-19(15(2)26-29(18)21)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYOBJMOWJAMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)N=NC4=C(C(=NN34)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.